1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-16(11-12-17-7-3-2-4-8-17)24-22(27)18-13-25(14-18)21(26)15-28-20-10-6-5-9-19(20)23/h2-10,16,18H,11-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAVWBMHVBIJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of azetidine-3-carboxamide: The 2-(2-fluorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with azetidine-3-carboxamide to form the desired intermediate.
N-alkylation: The final step involves the N-alkylation of the intermediate with 4-phenylbutan-2-yl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₂₂H₂₄FN₂O₃.
Key Observations
Azetidine vs. Pyrrolidine Cores : The target compound's azetidine ring confers greater conformational rigidity compared to BBAC’s pyrrolidine core . This rigidity may enhance binding selectivity in biological targets.
Substituent Effects: The N-(4-phenylbutan-2-yl) group in the target compound and compounds 3a/3b introduces a lipophilic phenylalkyl chain, which may improve membrane permeability compared to BJ49671’s pyridinylethyl group . The 2-fluorophenoxy moiety in the target compound and BJ49671 likely increases metabolic stability compared to non-fluorinated analogs, as fluorine often reduces oxidative degradation .
Synthetic Accessibility :
- Compounds 3a and 3b demonstrate moderate-to-good yields (55–80%) via Buchwald-Hartwig amination, suggesting that introducing the N-(4-phenylbutan-2-yl) group is synthetically feasible. However, the target compound’s azetidine core and carboxamide linkage may require more complex multi-step synthesis.
Physicochemical and Pharmacokinetic Implications
- Hydrogen Bonding: The carboxamide and fluorophenoxy groups in the target compound provide hydrogen-bond acceptors/donors, which may improve solubility relative to purely aromatic analogs like 3a/3b .
Research Findings and Limitations
- Structural Insights : The azetidine-carboxamide scaffold is understudied compared to pyrrolidine derivatives (e.g., BBAC ), warranting further exploration of its bioactivity.
- Data Gaps: No direct pharmacological or ADME data for the target compound are available in the evidence, limiting mechanistic conclusions.
- Synthetic Challenges : The absence of yield or purity data for the target compound complicates assessment of its scalability compared to 3a/3b .
Biological Activity
1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, with the CAS number 1351613-28-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of 384.4 g/mol. The structure includes a fluorophenoxy group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1351613-28-9 |
| Molecular Formula | C22H25FN2O3 |
| Molecular Weight | 384.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act on pathways related to acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptors (PPARs) , which are crucial in lipid metabolism and energy homeostasis. These interactions may position it as a candidate for treating metabolic disorders such as obesity and type 2 diabetes .
Anticonvulsant Activity
A series of related compounds have been synthesized and tested for anticonvulsant properties. For instance, derivatives of the fluorophenoxy group have shown significant activity in the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. One specific study indicated that certain derivatives exhibited considerable anticonvulsant effects mediated through benzodiazepine receptors .
Inhibition Studies
Research has identified that compounds structurally similar to this compound can inhibit ACC, suggesting potential applications in lipid regulation. This inhibition is crucial as ACC plays a role in fatty acid synthesis, making it a target for drugs aimed at managing dyslipidemia .
Case Studies
- Anticonvulsant Efficacy : In a study published in Bioorganic & Medicinal Chemistry, various 2-substituted oxadiazoles were synthesized from the fluorophenoxy framework. These compounds demonstrated significant anticonvulsant activity, with one compound showing efficacy comparable to established anticonvulsants .
- Lipid Metabolism : A study focusing on dual modulators of ACC and PPARs highlighted the potential of compounds like this compound to serve as therapeutic agents for metabolic syndrome-related diseases. The research emphasized structure–activity relationship studies that led to candidates with balanced ACC-inhibitory and PPAR-activating activities .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what parameters require optimization?
Answer: Multi-step synthesis typically involves:
- Acylation : Reacting azetidine-3-carboxylic acid derivatives with 2-(2-fluorophenoxy)acetyl chloride under inert conditions.
- Nucleophilic substitution : Coupling the intermediate with 4-phenylbutan-2-amine using a base (e.g., DIPEA) in polar aprotic solvents (DMF or DCM).
Key optimizations : - Solvent choice (DMF enhances reactivity but may require rigorous drying).
- Temperature control (60–80°C for acylation, room temperature for substitution).
- Stoichiometric ratios (1.2:1 acyl chloride-to-amine ratio to minimize side products).
Monitoring : TLC (Rf tracking) and HPLC (≥95% purity threshold) .
Advanced: How can researchers resolve discrepancies in biological activity data across assay formats?
Answer:
- Statistical analysis : Apply ANOVA to identify variability sources (e.g., DMSO concentration differences or cell-line drift).
- Orthogonal assays : Compare results from fluorescence-based assays with luminescence or SPR-based methods.
- Controlled replicates : Include internal positive controls (e.g., reference inhibitors) in each assay batch.
- Data normalization : Use Z-score standardization for cross-platform comparisons.
Example : Inconsistent IC50 values may arise from assay-specific detection limits; validate via dose-response curves in parallel systems .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- NMR : 1H/13C NMR to verify azetidine ring geometry (e.g., δ 3.8–4.2 ppm for methylene protons) and amide bond formation (δ 7.5–8.5 ppm for aromatic protons).
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and fluorophenoxy C-F vibrations (~1250 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass error.
- X-ray crystallography : Resolve absolute configuration if crystalline (e.g., similar azetidine derivatives in ).
Advanced: What computational methods predict the azetidine ring’s conformational stability?
Answer:
- DFT calculations : Use B3LYP/6-311G** to map energy minima and identify steric clashes (e.g., between the fluorophenoxy group and azetidine).
- Molecular dynamics (MD) : Simulate in explicit solvent (TIP3P water) over 100 ns trajectories to assess ring puckering and hydrogen-bonding networks.
- Docking studies : AutoDock Vina or Schrödinger Suite to model target binding, guided by crystallographic data (e.g., ).
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1).
- Recrystallization : Use EtOH/H2O (3:1 v/v) for high-purity crystals.
- HPLC purification : C18 column with acetonitrile/water +0.1% TFA mobile phase.
Critical step : Monitor for residual solvents (GC-MS) and byproducts (LC-MS) .
Advanced: How to design SAR studies for the fluorophenoxy moiety’s role in target engagement?
Answer:
- Analog synthesis : Replace fluorine with Cl, Br, or methyl groups; synthesize de-fluorinated analogs.
- Binding assays : Competitive radioligand displacement (e.g., [3H]-labeled competitors) with Scatchard analysis.
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify ΔH and ΔS changes.
- Structural overlays : Compare X-ray structures of analogs to identify key hydrophobic/electrostatic interactions .
Advanced: What methodologies address contradictions in cytotoxicity between 2D vs. 3D models?
Answer:
- Model-specific normalization : ATP content (2D) vs. spheroid volume (3D).
- Time-course analysis : Track apoptosis markers (e.g., caspase-3) at multiple timepoints.
- Microenvironment controls : Adjust oxygen tension (5% O2 for 3D) and ECM composition.
- Transcriptomic validation : RNA-seq to identify model-dependent pathway activation .
Basic: How to assess hydrolytic stability of the acetamide linkage?
Answer:
- Forced degradation : Incubate in pH 7.4 PBS (37°C, 48 hrs) and analyze by LC-MS.
- Kinetic modeling : Pseudo-first-order rate constants (kobs) to compare stability across analogs.
- Protection strategies : Introduce steric hindrance (e.g., methyl groups near the amide) .
Advanced: What statistical approaches optimize reaction yields in scale-up synthesis?
Answer:
- Design of Experiments (DoE) : Central composite design to test factors (temperature, catalyst loading, solvent ratio).
- Response surface modeling : Predict optimal conditions (e.g., 72°C, 1.5 eq catalyst).
- Process analytical technology (PAT) : In-line FTIR for real-time monitoring .
Basic: What in vitro models are suitable for preliminary neuroactivity screening?
Answer:
- Primary neuronal cultures : Rat cortical neurons for electrophysiology (patch-clamp).
- Immortalized lines : SH-SY5Y for viability (MTT) and differentiation assays.
- Blood-brain barrier (BBB) models : MDCK-MDR1 monolayers to assess permeability (Papp > 5 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
